molecular formula C11H13BrN2 B13981463 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole

Cat. No.: B13981463
M. Wt: 253.14 g/mol
InChI Key: PTQQRALOGTVFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole (CAS 1683547-34-3) is a valuable brominated indazole derivative serving as a versatile building block in medicinal chemistry and organic synthesis. With the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol, this compound features an isopropyl group (1-methylethyl) at the 1-position of the indazole ring, which can influence its pharmacokinetic properties and binding affinity . The indazole scaffold is a privileged structure in drug discovery, known for its widespread pharmacological activities. Indazole-containing compounds are frequently explored for their potential in developing novel therapeutics with anti-cancer, antimicrobial, and anti-inflammatory properties . The presence of a bromine atom at the 6-position of this molecule makes it a particularly useful intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . This compound is offered for research applications as a key synthetic precursor in the development of potential bioactive molecules. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-3-methyl-1-propan-2-ylindazole

InChI

InChI=1S/C11H13BrN2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13-14/h4-7H,1-3H3

InChI Key

PTQQRALOGTVFLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 1H-Indazole Derivatives

A patented method (CN107805221A) describes a general approach to synthesize 1H-indazole derivatives, which can be adapted for compounds like 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole. The process involves:

  • Starting from compounds of formula (A1) or (A2), which are appropriately substituted aromatic precursors.
  • Performing nitration or halogenation to obtain intermediate compounds of formula (B).
  • Reducing a nitro group on (B) to an amino group to yield compound (C).
  • Subjecting compound (C) to diazotization and intramolecular cyclization in the presence of nitrite to form the 1H-indazole core (formula I).

This route is noted for its short synthesis pathway, high yield, and suitability for industrial-scale production.

Specific Halogenation and Coupling Reactions

Research articles detail the preparation of intermediates crucial for the synthesis of 6-bromo substituted indazoles:

  • Iodination of 6-bromo-1H-indazole : Treatment of 6-bromo-1H-indazole with iodine in the presence of potassium hydroxide in DMF at room temperature yields 6-Bromo-3-iodo-1H-indazole (intermediate 2-3) with a yield of approximately 71.2%. The reaction is followed by work-up involving sodium dithionite and potassium carbonate to precipitate the product.

  • Suzuki Coupling : Intermediate 2-3 undergoes Suzuki coupling with boronic acid derivatives (e.g., 3,5-dimethoxyphenylboronic acid pinacol ester) using palladium catalysts (Pd(dppf)Cl2) and cesium carbonate in a water/dioxane mixture at 100 °C under nitrogen atmosphere. This step forms key intermediates (e.g., 2-4 and 2-5), which can be further transformed into target compounds.

  • Hydrogenation : Selective hydrogenation of intermediates (e.g., compound 2f) can yield corresponding methyl-substituted indazole derivatives, providing access to the 3-methyl substitution pattern.

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

An innovative synthetic approach involves silver(I)-mediated intramolecular oxidative C–H amination, which enables the construction of 3-substituted 1H-indazoles with diverse substituents, including alkyl groups at the 3-position:

  • The reaction uses arylhydrazones as starting materials, silver(I) salts (e.g., AgNTf2), copper acetate, and 1,2-dichloroethane as solvent.
  • Stirring at 80 °C for 24 hours under atmospheric conditions promotes intramolecular cyclization via a radical mechanism involving single electron transfer.
  • This method is efficient for synthesizing 3-methyl substituted indazoles and is applicable to various functional groups.

Data Tables Summarizing Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Halogenation (Iodination) 6-Bromo-1H-indazole, I2, KOH, DMF, RT, 3 h 6-Bromo-3-iodo-1H-indazole (2-3) 71.2
2 Suzuki Coupling 2-3, Boronic acid pinacol ester, Pd(dppf)Cl2, Cs2CO3, H2O/Dioxane, 100 °C, N2, 8 h Intermediates 2-4, 2-5 67.5
3 Hydrogenation Pd catalyst, H2 3-Methyl substituted indazole derivatives Not specified
4 Silver(I)-Mediated C–H Amination Aryl hydrazones, AgNTf2, Cu(OAc)2, 1,2-DCE, 80 °C, 24 h 3-Substituted 1H-indazoles Moderate to high
5 Nitration/Reduction/Diazotization Starting aromatic compounds, nitration or halogenation, reduction of nitro group, diazotization in presence of nitrite 1H-Indazole derivatives High

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 6-amino-3-methyl-1-(1-methylethyl)-1H-indazole or 6-methoxy-3-methyl-1-(1-methylethyl)-1H-indazole.

    Oxidation Products: Compounds like 6-bromo-3-methyl-1-(1-methylethyl)-1H-indazole-2,3-dione.

    Reduction Products: Compounds like 3-methyl-1-(1-methylethyl)-1H-indazole.

Scientific Research Applications

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom can enhance its binding affinity and selectivity towards certain targets. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

6-Bromo-3-butyl-1H-indazole

  • Structure : Bromine at position 6, butyl group at position 3.
  • Molecular Formula : C₁₁H₁₃BrN₂.
  • Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its bulky substituent .

6-Bromo-3-chloro-1-methyl-1H-indazole

  • Structure : Bromine at position 6, chlorine at position 3, methyl at position 1.
  • Molecular Formula : C₈H₆BrClN₂.
  • Key Differences : The chlorine atom introduces stronger electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions .
  • Applications : Explored in pharmaceutical intermediates for halogen-directed functionalization .

6-Bromo-5-methyl-1H-indazole

  • Structure : Bromine at position 6, methyl at position 4.
  • Molecular Formula : C₈H₇BrN₂.
  • Key Differences : Methyl substitution at position 5 instead of 3 alters steric interactions in binding pockets, as observed in kinase inhibition studies .
  • Applications : Investigated as a scaffold for Bcr-Abl tyrosine kinase inhibitors .

IDO1 Inhibitors: 4,6-Disubstituted Indazoles

  • Example Compound : 6-Bromo-4-substituted derivatives (e.g., compound 120 in ).
  • Activity : IC₅₀ = 5.3 µM against IDO1 (indoleamine 2,3-dioxygenase 1), attributed to interactions with hydrophobic pockets and the heme cofactor .
  • Comparison : The target compound lacks a 4-position substituent, which is critical for IDO1 inhibition efficacy .

Bcr-Abl Inhibitors: 3-Aminoindazoles

  • Example Compound : 1H-Indazol-3-amine derivatives (e.g., compound 89 in ).
  • Activity : IC₅₀ = 0.014 µM against Bcr-AblWT, comparable to imatinib .
  • Comparison : The target compound’s 3-methyl group may reduce hydrogen-bonding capacity, limiting kinase affinity compared to 3-amine derivatives .

Halogenation Strategies

  • Target Compound : Synthesized via nucleophilic substitution of 6-chloro-1-(1-methylethyl)-1H-indazole with KBr .
  • 6-Bromo-3-iodo-1H-indazole : Prepared by iodination of 6-bromo-1H-indazole using KOH and I₂ in DMF (71% yield) .
  • Key Insight : Iodine’s larger atomic radius facilitates subsequent Suzuki-Miyaura couplings, whereas bromine is preferred for cost-effective scaling .

Functional Group Modifications

  • 6-Bromo-3-(methylsulfonyl)-1H-indazole : Synthesized via sulfonylation, introducing a strong electron-withdrawing group (EWG) that enhances electrophilic reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Applications
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole C₁₀H₁₂BrN₂ 240.12 6-Br, 3-CH₃, 1-(CH(CH₃)₂) Agrochemical intermediate
6-Bromo-3-butyl-1H-indazole C₁₁H₁₃BrN₂ 253.14 6-Br, 3-C₄H₉ Medicinal chemistry
6-Bromo-3-chloro-1-methyl-1H-indazole C₈H₆BrClN₂ 245.50 6-Br, 3-Cl, 1-CH₃ Halogenation studies
6-Bromo-5-methyl-1H-indazole C₈H₇BrN₂ 211.06 6-Br, 5-CH₃ Kinase inhibitors

Biological Activity

6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of indazole derivatives, including 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole, typically involves various chemical reactions that modify the indazole core. The specific synthetic routes can vary, but they often include bromination and alkylation steps to introduce the bromine and isopropyl groups.

Recent studies have indicated that indazole derivatives can exhibit a range of biological activities, including anti-cancer properties. For instance, compounds similar to 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole have been shown to inhibit key enzymes involved in cancer cell proliferation. Specifically, they act as inhibitors of the EZH2 enzyme, which plays a crucial role in epigenetic regulation and is often overexpressed in various cancers .

Anticancer Activity

Table 1 summarizes the anticancer activity of various indazole derivatives, including 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazoleMCF-7TBDEZH2 inhibition
Compound A (similar structure)MM1.S (multiple myeloma)0.64Antiproliferative
Compound B (related indazole)U937 (leukemia)0.48Induces apoptosis

Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for 6-Bromo-3-methyl-1-(1-methylethyl)-1H-indazole.

Case Studies

Several studies have explored the biological effects of indazole derivatives:

  • Study on EZH2 Inhibition : Research has shown that certain indazoles can effectively inhibit EZH2 activity, leading to reduced proliferation in cancer cell lines. This inhibition is linked to the reactivation of tumor suppressor genes silenced by methylation .
  • Toxicological Profile : While investigating the safety profile of synthetic cannabinoids, which include indazole derivatives, researchers noted potential severe side effects such as cardiovascular toxicity and neurological disturbances. These findings underscore the importance of understanding both therapeutic benefits and risks associated with these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 6-bromo and 1-isopropyl substituents in indazole derivatives?

  • Methodology : Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄). Alkylation at the 1-position typically employs isopropyl bromide or tosylate in the presence of a base like NaH or K₂CO₃ in DMF. Purification via column chromatography with gradients of ethyl acetate/hexane ensures removal of unreacted intermediates .
  • Validation : Monitor reaction progress using TLC and confirm regioselectivity via ¹H/¹³C NMR, comparing shifts to analogous brominated indazoles (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) .

Q. How can crystallographic data for 6-bromo-3-methyl-1-isopropyl-1H-indazole be refined to resolve disorder in the isopropyl group?

  • Methodology : Use SHELXL for refinement, applying restraints to bond distances and angles in the disordered isopropyl moiety. Incorporate solvent molecules (e.g., acetone or DMSO) as observed in osmium-indazole complexes to stabilize lattice packing .
  • Validation : Compare thermal displacement parameters (Ueq) and residual electron density maps post-refinement. Cross-validate with similar structures (e.g., 6-bromo-1,3-dimethyl-1H-imidazole) using CIF data from Acta Crystallographica .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic shifts for the isopropyl group (δ ~1.5 ppm for CH₃, δ ~4.5 ppm for CH) and bromine’s deshielding effect on adjacent protons.
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Validate N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 6-bromo-3-methyl-1-isopropyl-1H-indazole for drug design?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare results to experimental UV-Vis spectra for validation .
  • Application : Correlate electron-withdrawing effects of the bromo group with binding affinity in kinase inhibition assays (e.g., PI3K targets) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., α-glucosidase inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines (e.g., cancer vs. non-cancerous) to assess selectivity.
  • Mechanistic Studies : Use siRNA knockdown or competitive binding assays to identify off-target effects.
  • Data Cross-Validation : Compare results with structurally similar compounds (e.g., 7-aryl-5-bromoindazoles) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or acetate groups at the 3-methyl position to enhance aqueous solubility.
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations, monitoring stability via HPLC .
  • In Silico Screening : Predict logP and solubility parameters using software like ACD/Labs or Schrödinger .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationRadical bromination, alkylation, TLC/NMR
CrystallographySHELXL refinement, disorder modeling
Computational ChemistryB3LYP/6-31G(d,p), HOMO-LUMO analysis
Bioactivity ValidationIC₅₀ assays, siRNA knockdown
Solubility EnhancementProdrug design, co-solvent systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.